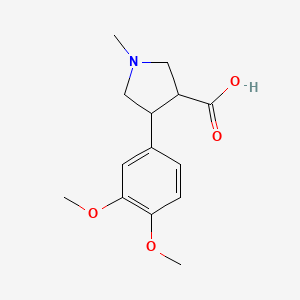

4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

CAS No.: 1706447-16-6

Cat. No.: VC17455315

Molecular Formula: C14H19NO4

Molecular Weight: 265.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706447-16-6 |

|---|---|

| Molecular Formula | C14H19NO4 |

| Molecular Weight | 265.30 g/mol |

| IUPAC Name | 4-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C14H19NO4/c1-15-7-10(11(8-15)14(16)17)9-4-5-12(18-2)13(6-9)19-3/h4-6,10-11H,7-8H2,1-3H3,(H,16,17) |

| Standard InChI Key | JQVHSNOUCFPATK-UHFFFAOYSA-N |

| Canonical SMILES | CN1CC(C(C1)C(=O)O)C2=CC(=C(C=C2)OC)OC |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at three positions:

-

1-position: Methyl group, enhancing steric bulk and influencing conformational flexibility.

-

3-position: Carboxylic acid moiety, providing hydrogen-bonding and ionic interaction capabilities.

-

4-position: 3,4-Dimethoxyphenyl group, contributing aromatic π-π stacking potential and modulating electronic properties .

Table 1: Key Structural and Physicochemical Parameters

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.30 g/mol |

| IUPAC Name | 4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |

| LogP (Predicted) | 1.2–1.8 (moderate lipophilicity) |

| Hydrogen Bond Donors/Acceptors | 1/5 |

| Rotatable Bonds | 4 |

The 3,4-dimethoxy substitution on the phenyl ring distinguishes this compound from analogs with 2,4-dimethoxy or monomethoxy groups. This positional isomerism impacts electronic distribution, with the 3,4-configuration enhancing electron-donating effects compared to 2,4-substituted variants .

Biological Activity and Mechanism

Interaction with Glutamate Receptors

Structural analogs of this compound exhibit competitive antagonism at N-methyl-D-aspartate (NMDA) receptors, a subclass of iGluRs critical for synaptic plasticity and memory. Key findings from related molecules include:

-

Substituent-Dependent Selectivity: 5’-Substituted pyrrolidine-3-carboxylic acids show preferential binding to GluN1/GluN2A NMDA receptor subtypes over GluN2B-D variants (3–34-fold selectivity) .

-

Potency: IC₅₀ values as low as 200 nM have been reported for analogs with optimized substituent positioning .

Table 2: Comparative Activity of Pyrrolidine Carboxylic Acid Analogs

| Compound | NMDA Subtype Selectivity | IC₅₀ (nM) |

|---|---|---|

| 2,3-trans-3-Carboxy-3-phenylproline | GluN1/GluN2A | 200 |

| 5’-Nitro Analog | GluN1/GluN2B | 850 |

| 5’-Methoxy Analog | GluN1/GluN2A | 320 |

The 3,4-dimethoxyphenyl group in the target compound may enhance NMDA affinity through additional π-stacking interactions with tyrosine residues in the ligand-binding domain .

Structure-Activity Relationship (SAR) Insights

Impact of Methoxy Positioning

-

3,4-Dimethoxy vs. 2,4-Dimethoxy: The 3,4-configuration increases electron density on the phenyl ring, potentially improving interactions with hydrophobic receptor pockets. In contrast, 2,4-substituted analogs exhibit reduced solubility due to greater steric hindrance .

-

Methyl Group at Pyrrolidine 1-Position: N-methylation reduces basicity of the pyrrolidine nitrogen, minimizing off-target interactions with monoamine transporters .

Carboxylic Acid Role

The carboxylic acid moiety is critical for ionic interactions with arginine residues in the NMDA receptor’s agonist-binding site. Esterification or amidation of this group abolishes receptor antagonism, underscoring its pharmacophoric necessity .

Challenges and Future Directions

-

Synthetic Optimization: Developing enantioselective routes to access pure stereoisomers, as NMDA activity is stereospecific.

-

In Vivo Validation: Testing blood-brain barrier penetration and efficacy in animal models of neurodegeneration.

-

Subtype Specificity: Further SAR studies to refine selectivity among GluN2A-D subtypes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume